Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various chlorinating agents, esters, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to its combination of functional groups and the pyrrolo[2,3-d]pyrimidine core.
Properties
Molecular Formula |
C21H22ClN3O5 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H22ClN3O5/c1-21(2,3)30-20(27)25-14(11-29-12-16(26)28-4)10-15-17(22)23-18(24-19(15)25)13-8-6-5-7-9-13/h5-10H,11-12H2,1-4H3 |
InChI Key |
RQMBRUNRKQWYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)COCC(=O)OC |
Origin of Product |
United States |
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